molecular formula C25H21N5O3S B2693113 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-88-7

2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2693113
CAS No.: 896698-88-7
M. Wt: 471.54
InChI Key: GACMNWSSWKLFNS-UHFFFAOYSA-N
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Description

2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines quinazoline, pyrido[1,2-a]pyrimidine, and dimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on the specific derivative and its biological activity. For example, some quinazolinone derivatives have been found to exhibit antimicrobial activity against Gram-negative and Gram-positive bacteria .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, these compounds continue to be a significant target in medicinal chemistry for drug discovery and optimization . Future research will likely continue to explore the synthesis of novel quinazolinone derivatives and investigate their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include dimethoxybenzene, aminoquinazoline, and various sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur compounds, and substituted aromatic derivatives.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures, such as erlotinib and gefitinib, which are used as anticancer agents.

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar pyrido[1,2-a]pyrimidine structures, which are studied for their diverse biological activities.

    Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups, which are known for their various pharmacological properties.

Uniqueness

2-[({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of quinazoline, pyrido[1,2-a]pyrimidine, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-32-18-11-16(12-19(14-18)33-2)27-24-20-7-3-4-8-21(20)28-25(29-24)34-15-17-13-23(31)30-10-6-5-9-22(30)26-17/h3-14H,15H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMNWSSWKLFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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